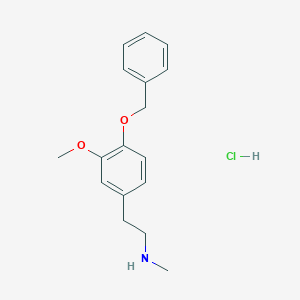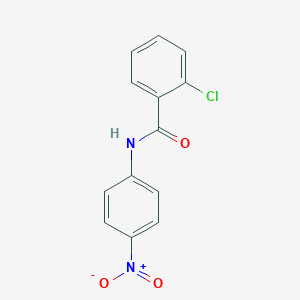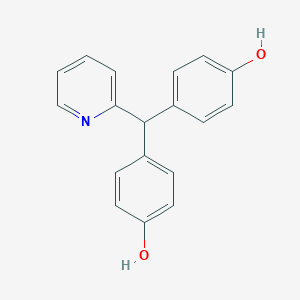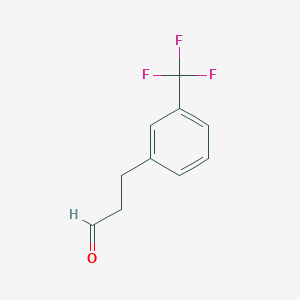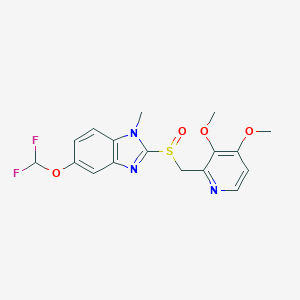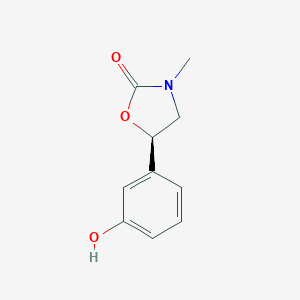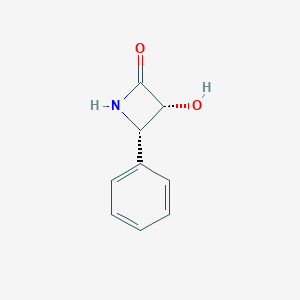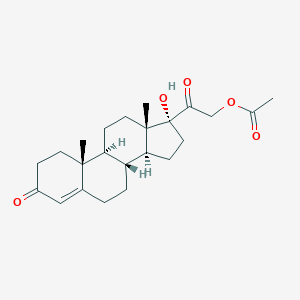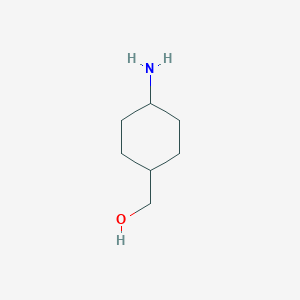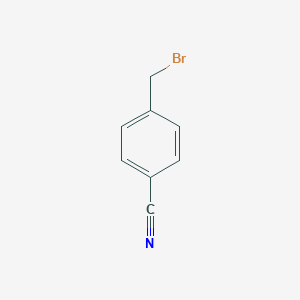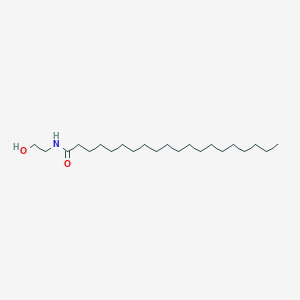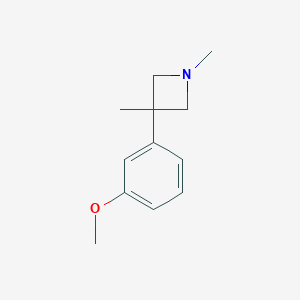
AZETIDINE, 1,3-DIMETHYL-3-(m-METHOXYPHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of azetidine, which is a four-membered heterocyclic ring containing nitrogen. Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.
Mechanism of Action
The exact mechanism of action of azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- is not fully understood. However, studies have shown that this compound may act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis, which is a process of programmed cell death. In addition, azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- in lab experiments is its ability to exhibit a wide range of biological activities, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)-. One possible direction is to investigate its potential applications in the development of new anti-cancer drugs. Another possible direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- can be achieved through several methods. One of the most common methods involves the reaction of 3-methoxybenzaldehyde with 1,3-dimethyl-2-imidazolidinone in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
properties
CAS RN |
19832-26-9 |
|---|---|
Product Name |
AZETIDINE, 1,3-DIMETHYL-3-(m-METHOXYPHENYL)- |
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1,3-dimethylazetidine |
InChI |
InChI=1S/C12H17NO/c1-12(8-13(2)9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
BBKZHHVTZDNSHC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
Other CAS RN |
19832-26-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



